REACTION_SMILES
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[Al+3:18].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:1][n:2]1[n:3][cH:4][c:5]2[c:11]1[NH:10][c:9]1[c:8]([cH:15][cH:14][cH:13][cH:12]1)[NH:7][C:6]2=[O:16].[H-:17].[H-:20].[H-:21].[H-:22].[Li+:19].[NH3:23]>>[CH3:1][n:2]1[n:3][cH:4][c:5]2[c:11]1[NH:10][c:9]1[c:8]([cH:15][cH:14][cH:13][cH:12]1)[NH:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1ncc2c1Nc1ccccc1NC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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Cn1ncc2c1Nc1ccccc1NC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |